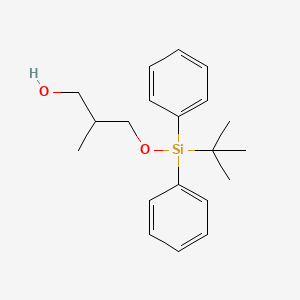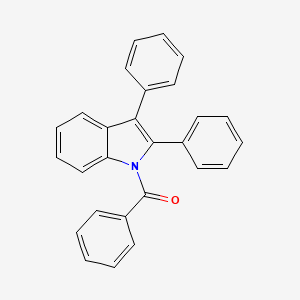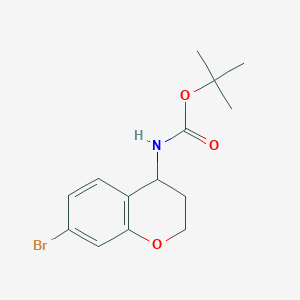![molecular formula C18H25BO5 B13993701 4-(Tetrahydro-pyran-2-yloxy)-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde](/img/structure/B13993701.png)
4-(Tetrahydro-pyran-2-yloxy)-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Tetrahydro-pyran-2-yloxy)-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde is a complex organic compound that features a benzaldehyde core substituted with a tetrahydro-pyran-2-yloxy group and a dioxaborolan-2-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tetrahydro-pyran-2-yloxy)-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde typically involves multiple steps:
-
Formation of the Tetrahydro-pyran-2-yloxy Group: : This step involves the protection of a hydroxyl group using tetrahydro-pyran (THP) to form the tetrahydro-pyran-2-yloxy group. The reaction is usually carried out in the presence of an acid catalyst such as p-toluenesulfonic acid (PTSA) in an anhydrous solvent like dichloromethane (DCM).
-
Introduction of the Dioxaborolan-2-yl Group: : The dioxaborolan-2-yl group is introduced via a borylation reaction. This can be achieved using a palladium-catalyzed cross-coupling reaction with bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction conditions typically involve a palladium catalyst (e.g., Pd(dppf)Cl2), a base (e.g., potassium acetate), and a solvent such as dimethylformamide (DMF).
-
Formation of the Benzaldehyde Core: : The final step involves the introduction of the benzaldehyde group. This can be achieved through a formylation reaction, such as the Vilsmeier-Haack reaction, which uses DMF and phosphorus oxychloride (POCl3) to form the aldehyde group on the benzene ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions and the use of high-throughput screening can further improve yield and purity.
化学反应分析
Types of Reactions
-
Oxidation: : The aldehyde group in 4-(Tetrahydro-pyran-2-yloxy)-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde can undergo oxidation to form the corresponding carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : The aldehyde group can also be reduced to form the corresponding alcohol. This can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
-
Substitution: : The tetrahydro-pyran-2-yloxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with a strong nucleophile such as sodium methoxide (NaOMe) can replace the tetrahydro-pyran-2-yloxy group with a methoxy group.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline conditions, CrO3 in acidic conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in anhydrous ether.
Substitution: NaOMe in methanol, other nucleophiles in appropriate solvents.
Major Products
Oxidation: Corresponding carboxylic acid.
Reduction: Corresponding alcohol.
Substitution: Compounds with substituted functional groups replacing the tetrahydro-pyran-2-yloxy group.
科学研究应用
4-(Tetrahydro-pyran-2-yloxy)-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde has several applications in scientific research:
-
Organic Synthesis: : It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
-
Medicinal Chemistry: : The compound can be used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
-
Material Science: : It can be used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
-
Biological Studies: : The compound can be used as a probe or reagent in biological studies to investigate cellular processes and molecular interactions.
作用机制
The mechanism of action of 4-(Tetrahydro-pyran-2-yloxy)-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various chemical transformations. In medicinal chemistry, its mechanism of action would depend on the target enzyme or receptor it interacts with. The molecular targets and pathways involved would vary based on the specific context of its use.
相似化合物的比较
Similar Compounds
4-(Methoxy)-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde: Similar structure but with a methoxy group instead of a tetrahydro-pyran-2-yloxy group.
4-(Tetrahydro-furan-2-yloxy)-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde: Similar structure but with a tetrahydro-furan-2-yloxy group instead of a tetrahydro-pyran-2-yloxy group.
Uniqueness
The uniqueness of 4-(Tetrahydro-pyran-2-yloxy)-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde lies in its specific combination of functional groups, which provides distinct reactivity and potential applications. The presence of both the tetrahydro-pyran-2-yloxy and dioxaborolan-2-yl groups allows for unique chemical transformations and interactions that are not possible with other similar compounds.
属性
分子式 |
C18H25BO5 |
|---|---|
分子量 |
332.2 g/mol |
IUPAC 名称 |
4-(oxan-2-yloxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
InChI |
InChI=1S/C18H25BO5/c1-17(2)18(3,4)24-19(23-17)15-11-14(9-8-13(15)12-20)22-16-7-5-6-10-21-16/h8-9,11-12,16H,5-7,10H2,1-4H3 |
InChI 键 |
XEVZXOVHIJHNDD-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OC3CCCCO3)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-N-(2-chloroethyl)-N-[chloromethyl(3,3-dichloroprop-2-enoxy)phosphoryl]ethanamine](/img/structure/B13993618.png)
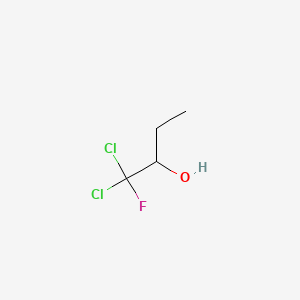
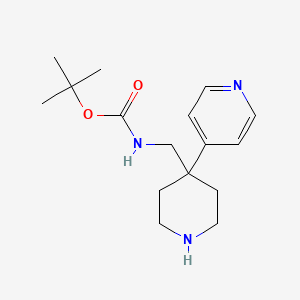
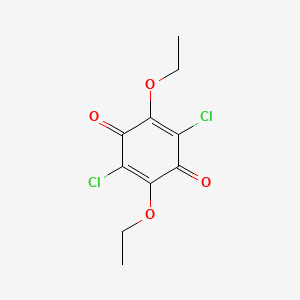
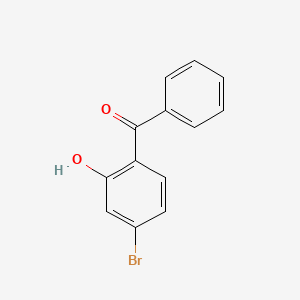
![4-Ethoxycarbonylbicyclo[2.2.2]octane-2,3-dicarboxylic acid](/img/structure/B13993663.png)
![2-[(2-Aminopyrimidin-4-yl)amino]-1-phenylethanol;hydrochloride](/img/structure/B13993667.png)
![2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N,N-diethylacetamide;ethanesulfonic acid](/img/structure/B13993668.png)
![1-[6-(2-Methoxyethoxy)pyridin-3-yl]ethanone](/img/structure/B13993673.png)
